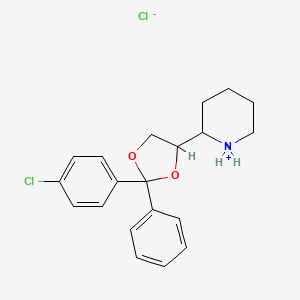
Heptanedioic acid, 4,4-dicyano-, diallyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptanedioic acid, 4,4-dicyano-, diallyl ester: is a chemical compound with the molecular formula C15H18N2O4 and a molecular weight of 290.3144 . This compound is also known by other names such as heptanedioic acid, 4,4-dicyano-, 1,7-di-2-propen-1-yl ester . It is a derivative of heptanedioic acid where two cyano groups are attached to the fourth carbon atom, and the carboxylic acid groups are esterified with allyl alcohol.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of heptanedioic acid with allyl alcohol in the presence of a strong acid catalyst such as sulfuric acid.
Cyano Group Introduction: The cyano groups can be introduced by reacting the corresponding diacid with a cyano group donor such as cyanogen bromide under controlled conditions.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically produced in a batch process where the reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions.
Purification: The product is then purified through crystallization or distillation to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the cyano groups to amino groups.
Substitution: Substitution reactions can occur at the cyano or ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Amines.
Substitution Products: Various esters, amides, and other derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers. Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of various diseases. Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism by which heptanedioic acid, 4,4-dicyano-, diallyl ester exerts its effects is not well-documented. it is believed to interact with molecular targets through its cyano and ester groups, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Heptanedioic acid, 4,4-dicyano-: Similar structure but without the esterification.
Heptanedioic acid, diallyl ester: Similar ester but without the cyano groups.
Other cyano-substituted diacids: Compounds with cyano groups at different positions on the carbon chain.
Uniqueness: The presence of both cyano and ester groups in the same molecule makes heptanedioic acid, 4,4-dicyano-, diallyl ester unique, as it combines the reactivity of both functional groups, allowing for diverse chemical transformations.
Properties
CAS No. |
7504-74-7 |
|---|---|
Molecular Formula |
C15H18N2O4 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
bis(prop-2-enyl) 4,4-dicyanoheptanedioate |
InChI |
InChI=1S/C15H18N2O4/c1-3-9-20-13(18)5-7-15(11-16,12-17)8-6-14(19)21-10-4-2/h3-4H,1-2,5-10H2 |
InChI Key |
GNIQOVYCZKBHMI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)CCC(CCC(=O)OCC=C)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


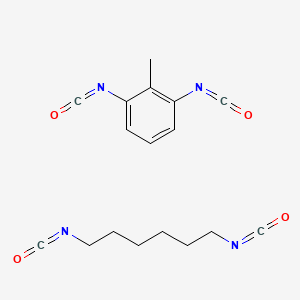

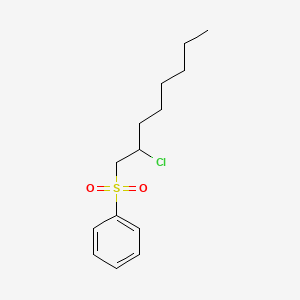

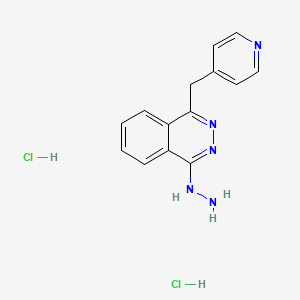
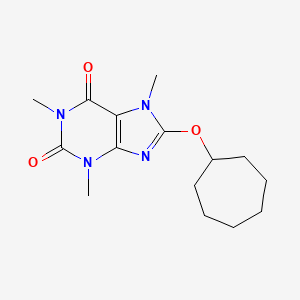
![(6,9-dihydroxy-6,10-dimethyl-3-methylidene-2-oxo-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-4-yl) 2-methylbut-2-enoate](/img/structure/B15346837.png)
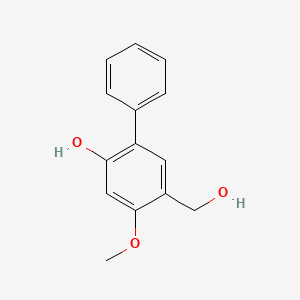
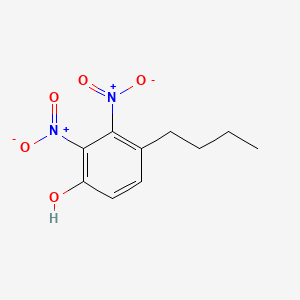
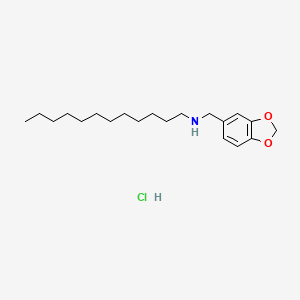
![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-, monosodium salt](/img/structure/B15346852.png)
![4-[(E)-(3-nitrophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B15346853.png)
![N-Methyl-norgranatanol-3-alpha-(2-tert-butylbenzhydryl)aether [German]](/img/structure/B15346863.png)
